molecular formula C19H24N4OS B276764 Cambridge id 6981791

Cambridge id 6981791

Cat. No. B276764
M. Wt: 356.5 g/mol
InChI Key: KYFVXGOIDFBNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambridge id 6981791 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Mechanism Of Action

The exact mechanism of action of Cambridge id 6981791 is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the development of diseases or the growth of plants and insects. Further research is required to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Cambridge id 6981791 has been shown to have various biochemical and physiological effects. In cancer treatment, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease and Parkinson's disease, it has been shown to reduce the accumulation of toxic proteins in the brain. In agriculture, it has been shown to promote plant growth and increase crop yield. In environmental science, it has been shown to remove pollutants from water and improve soil quality.

Advantages And Limitations For Lab Experiments

Cambridge id 6981791 has several advantages for lab experiments. It is a potent compound that can be used in small concentrations, making it cost-effective. It is also stable and can be stored for long periods without losing its potency. However, it has some limitations in lab experiments. Its solubility in water is limited, making it difficult to use in aqueous solutions. It is also toxic in high concentrations, requiring caution in handling.

Future Directions

There are several future directions for the scientific research application of Cambridge id 6981791. In medicine, further studies are required to understand its potential use in the treatment of other diseases. In agriculture, it can be studied for its potential use in organic farming. In environmental science, it can be studied for its potential use in the removal of pollutants from air and soil. Further research is required to fully understand the potential of Cambridge id 6981791 in various scientific fields.
Conclusion:
Cambridge id 6981791 is a chemical compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

Cambridge id 6981791 is synthesized using a specific method that involves the reaction of two or more chemical compounds. The exact method of synthesis is not disclosed due to patent protection. However, it is known that the synthesis process is complex and requires expertise in organic chemistry. The purity of the synthesized compound is crucial for its scientific research application.

Scientific Research Applications

Cambridge id 6981791 has been extensively studied for its potential application in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been studied for its potential use as a plant growth regulator and insecticide. In environmental science, it has been studied for its potential use in water treatment and as a soil conditioner.

properties

Product Name

Cambridge id 6981791

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

InChI

InChI=1S/C19H24N4OS/c1-6-10(2)20-17-16-15(21-11(3)22-17)13-7-12-9-24-19(4,5)8-14(12)23-18(13)25-16/h7,10H,6,8-9H2,1-5H3,(H,20,21,22)

InChI Key

KYFVXGOIDFBNJW-UHFFFAOYSA-N

SMILES

CCC(C)NC1=NC(=NC2=C1SC3=NC4=C(COC(C4)(C)C)C=C23)C

Canonical SMILES

CCC(C)NC1=NC(=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C)C

Origin of Product

United States

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